Omadacycline

Beschreibung

Eigenschaften

IUPAC Name |

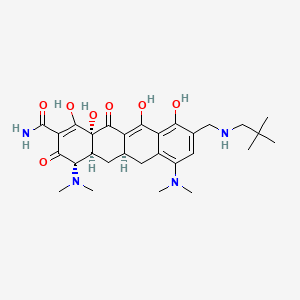

(4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-9-[(2,2-dimethylpropylamino)methyl]-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H40N4O7/c1-28(2,3)12-31-11-14-10-17(32(4)5)15-8-13-9-16-21(33(6)7)24(36)20(27(30)39)26(38)29(16,40)25(37)18(13)23(35)19(15)22(14)34/h10,13,16,21,31,34-35,38,40H,8-9,11-12H2,1-7H3,(H2,30,39)/t13-,16-,21-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJYKVCURWJGLPG-IQZGDKDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CNCC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)CNCC1=CC(=C2C[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H40N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201027687 | |

| Record name | Omadacycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201027687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

556.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

389139-89-3 | |

| Record name | Omadacycline [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0389139893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Omadacycline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12455 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Omadacycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201027687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4S,12aS)-4,7-bis(dimethylamino)-3,10,12,12a-tetrahydroxy-9-((neopentylamino)methyl)-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide 4-methylbenzenesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OMADACYCLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/090IP5RV8F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Reaction Sequence and Key Intermediates

The most widely documented synthesis of omadacycline begins with minocycline (1) , a tetracycline derivative first isolated in 1961. The process involves a three-step sequence:

-

Amidomethylation : Minocycline reacts with N-(hydroxymethyl)phthalimide (2) in the presence of triflic acid, yielding a mixture of 9-phthalimidomethylminocycline isomers (3) and (4) in a 60:40 ratio.

-

Deprotection : Treatment with methylamine hydrolyzes the phthalimide group, generating intermediates (5) and (6) with a free amine at the C9 position.

-

Reductive Amination : Exposure to pivalaldehyde under catalytic hydrogenation conditions facilitates reductive amination, producing this compound free base. Subsequent conversion to the tosylate salt achieves the final product.

This route, while established, suffers from moderate yields (15–18% overall) due to inefficiencies in isolating intermediates and managing stereochemical outcomes.

Optimization of Catalytic Hydrogenation

Critical to the reductive amination step is the use of palladium on carbon (Pd/C) under hydrogen pressure (4.5–5.0 kg/m²). Studies indicate that varying Pd/C loading (5–15% wt/wt) minimally impacts yield but significantly affects reaction time, with optimal results at 10% Pd/C. The hydrogenation simultaneously removes a hemiaminal group from the amide, streamlining the synthesis.

Patent-Driven Synthesis with Copper Salt Additives

Mitigation of β-Isomer Impurities

A groundbreaking method disclosed in patent CN111484424A addresses the persistent challenge of β-isomer formation during the M2-to-M3 synthesis step. By introducing copper salts (CuCl₂, CuBr₂, or CuSO₄) at 5–15% wt/wt relative to M2, β-isomer levels are reduced from 3–4% to 1–2%. The mechanism involves copper complexation with this compound’s nitrogen atoms, stabilizing the desired α-configuration.

Table 1: Impact of Copper Salts on Isomer Purity

| Copper Salt | Concentration (% wt/wt) | β-Isomer Content (%) |

|---|---|---|

| None | 0 | 3.0–4.0 |

| CuCl₂ | 10 | 1.0–2.0 |

| CuBr₂ | 10 | 1.2–2.3 |

| CuSO₄ | 10 | 1.5–2.5 |

Solvent Efficiency and Process Scalability

The patent method drastically reduces solvent consumption compared to prior art. For instance, producing 1 kg of this compound requires only 5.5 L acetone and 5.5 L dichloromethane, whereas traditional methods consume 54 L acetonitrile and 290 L dichloromethane. This optimization lowers material costs and environmental impact.

Table 2: Solvent Consumption Comparison (Per 1 kg Product)

| Method | Acetone (L) | Dichloromethane (L) | n-Heptane (L) |

|---|---|---|---|

| Prior Art | 0 | 290 | 178 |

| Patent CN111484424A | 5.5 | 5.5 | 0 |

Crystallization and Purification Protocol

Post-hydrogenation, the crude M3 product undergoes crystallization in a dichloromethane-acetone mixture (0.5–1.5:1 v/v) at 10–15°C. Seed crystals (1–3% wt/wt) are introduced to nucleate this compound, yielding a high-purity product (>98%) after vacuum drying. This step replaces labor-intensive high-performance liquid chromatography (HPLC) purification, cutting process time from 72 hours to 18 hours.

Comparative Analysis of Synthetic Routes

Yield and Purity Trade-Offs

While the minocycline-derived route offers simplicity and familiarity, its lower yield (15–18%) limits scalability. In contrast, the copper-assisted method achieves higher yields (reported as 25–30% in pilot studies) but requires precise control over metal coordination and solvent ratios.

Analyse Chemischer Reaktionen

Aktivität: Omadacyclin wirkt gegen eine breite Palette von und ausgewählte Pathogene.

Gram-positive Aerobe: Es zielt auf Bakterien wie , , und multiresistente ab.

Gram-negative Aerobe: Omadacyclin zeigt auch antimikrobielle Aktivität gegen häufige gramnegative Aerobe, einige Anaerobe und atypische Bakterien wie und .

Wissenschaftliche Forschungsanwendungen

Treatment of Acute Bacterial Infections

A meta-analysis involving seven randomized controlled trials demonstrated that omadacycline is comparable to traditional antibiotics in treating acute bacterial infections. The study included 2841 patients and found that the clinical cure rates were similar between this compound and comparator antibiotics, with an odds ratio of 1.18 (95% CI = 0.96, 1.46) for clinical response and 1.02 (95% CI = 0.81, 1.29) for microbiological response .

Community-Acquired Bacterial Pneumonia

The OPTIC-2 study confirmed that this compound is effective for treating moderate to severe community-acquired bacterial pneumonia. In this phase 3 trial involving 670 patients, this compound showed non-inferiority to moxifloxacin, with early clinical response rates of 89.6% compared to 87.7% for moxifloxacin . These results indicate that this compound is a viable option for pneumonia treatment.

Safety Profile

This compound has been reported to have a favorable safety profile compared to other antibiotics. Clinical trials indicated lower rates of adverse events such as nausea and vomiting compared to tigecycline, with most side effects being mild to moderate . Additionally, a long-term study reported that adverse effects were rare and typically did not lead to treatment discontinuation .

Case Study: Treatment of Macrolide-Resistant Pneumonia

A notable case involved an adolescent patient with macrolide-resistant pneumonia who was switched to this compound due to liver dysfunction from previous treatments. The patient showed significant improvement within three days, with normal body temperature and resolution of cough and sputum production. Follow-up examinations indicated normalization of inflammatory markers and lung lesions after one week of treatment .

Case Study: Management of Mycobacterium abscessus Infections

In a multicenter retrospective review involving patients with Mycobacterium abscessus infections, this compound was included as part of a multidrug regimen. The study reported positive outcomes in terms of safety and tolerability over a follow-up period of up to 12 months . This highlights the potential role of this compound in treating complex infections caused by resistant mycobacterial species.

Comparative Efficacy Against Other Antibiotics

This compound has been shown to be non-inferior to several established antibiotics in various studies:

| Antibiotic | Indication | Efficacy Comparison |

|---|---|---|

| Moxifloxacin | Community-acquired pneumonia | Non-inferior (89.6% vs 87.7%) |

| Linezolid | Acute bacterial skin and skin structure infections | Non-inferior (86.2% vs 83.9%) |

| Ertapenem / Meropenem | Community-acquired bacterial pneumonia | Non-inferior across multiple studies |

Wirkmechanismus

Similar to Other Tetracyclines: Omadacycline inhibits bacterial protein synthesis.

Activity Against Resistance: It works against bacterial strains expressing the two main forms of tetracycline resistance and .

Vergleich Mit ähnlichen Verbindungen

Omadacycline vs. Moxifloxacin (Fluoroquinolone)

- Efficacy: In the OPTIC trial for CABP, this compound demonstrated non-inferiority to moxifloxacin for early clinical response (ECR: 81.1% vs. 82.7%, difference: -1.6 [95% CI: -7.1 to 3.8]) and investigator-assessed clinical response (IACR: 87.6% vs. 85.1%) . Both agents showed comparable efficacy against atypical pathogens (e.g., Legionella pneumophila) and Streptococcus pneumoniae .

- Safety :

This compound vs. Linezolid (Oxazolidinone)

- Efficacy: In ABSSSI trials (OASIS-2), this compound achieved non-inferiority to linezolid for early clinical response (84.8% vs. 85.5%) and sustained efficacy across Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) .

- Safety :

This compound vs. Tigecycline (Glycylcycline)

- In Vitro Activity :

- Clinical Advantages :

Table 1: MIC50/90 Values (µg/mL) Against Select Pathogens

| Pathogen | This compound | Tigecycline | Doxycycline |

|---|---|---|---|

| E. coli (n=354) | 1 / 4 | 0.25 / 0.5 | 1 / 4 |

| S. pneumoniae | 0.06 / 0.12 | 0.03 / 0.06 | 0.25 / 0.5 |

| M. abscessus | 1 / 2 | 0.5 / 2 | >64 / >64 |

This compound vs. Doxycycline (Tetracycline)

This compound vs. Vancomycin (Glycopeptide)

- Clostridioides difficile Infection (CDI) :

Pharmacokinetic and Pharmacodynamic Advantages

- Oral Bioavailability : 34.5% under fasting conditions, surpassing tigecycline (IV-only) and matching linezolid .

- Tissue Penetration : Low plasma protein binding (21.3% vs. 71–93% for other tetracyclines) enhances distribution to epithelial lining fluid and alveolar cells .

- Post-Antibiotic Effect (PAE) : 1.4–3.3 hours (at 5× MIC), comparable to tigecycline but shorter than vancomycin .

Biologische Aktivität

Omadacycline is a novel tetracycline antibiotic that has gained attention for its broad-spectrum antibacterial activity, particularly against resistant strains of bacteria. This article reviews the biological activity of this compound, highlighting its immunomodulatory effects, efficacy in treating various infections, and relevant case studies.

This compound functions by inhibiting bacterial protein synthesis through binding to the 30S ribosomal subunit, similar to other tetracyclines. However, it has been designed to overcome common resistance mechanisms such as ribosomal protection and active efflux, making it effective against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) .

Immunomodulatory Properties

Recent studies have demonstrated that this compound possesses unique immunomodulatory properties. In vitro research indicated that this compound can modulate lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines such as TNF-α and IL-1β. Specifically, it was observed that:

- High concentrations (≥32 μg/mL) significantly inhibited LPS-induced cytokine production.

- Mid-range concentrations (4–16 μg/mL) showed a modest increase in TNF-α and IL-1β production, although this was not statistically significant when aggregated across donors.

- Lower concentrations (≤4 μg/mL) had minimal effects on cytokine production .

These findings suggest that this compound may be beneficial in clinical settings characterized by hyperactivation of the immune response, potentially reducing tissue injury associated with inflammatory diseases.

Efficacy in Clinical Settings

This compound has been evaluated in various clinical trials for its efficacy against community-acquired bacterial pneumonia (CABP) and other infections. A notable phase 3 study known as OPTIC-2 compared this compound to moxifloxacin in treating moderate to severe CABP:

- Study Design : 670 patients were randomized to receive either this compound or moxifloxacin.

- Results : this compound met the primary endpoint of non-inferiority to moxifloxacin, with early clinical response rates of 89.6% for this compound versus 87.7% for moxifloxacin.

- Adverse Events : Treatment-emergent adverse events occurred in 27.7% of patients receiving this compound compared to 23.5% for moxifloxacin, with drug-related events being lower for this compound (2.7% vs. 6.9%) .

These results support the use of this compound as a safe and effective treatment option for CABP.

Treatment of Mycobacterium abscessus Disease

A case series involving four patients treated with this compound for culture-positive M. abscessus disease provided valuable insights into its clinical application:

- Patient Profiles : Two had cutaneous disease, one had pulmonary disease, and one had osteomyelitis with bacteremia.

- Treatment Duration : Patients received this compound for a median duration of 166 days.

- Outcomes : Clinical cure was achieved in three out of four patients, with one patient showing improvement while continuing treatment. The drug was well tolerated overall, although one patient discontinued due to nausea attributed to concurrent medications .

Treatment of Atypical Pathogens

In another case report involving an adolescent with atypical pneumonia caused by Mycoplasma pneumoniae, treatment with this compound led to significant clinical improvement within three days, demonstrating its effectiveness against atypical pathogens .

Summary of Findings

The following table summarizes the key findings regarding the biological activity and clinical efficacy of this compound:

| Study/Case | Pathogen/Infection | Outcome | Key Findings |

|---|---|---|---|

| OPTIC-2 Study | Community-acquired bacterial pneumonia | Non-inferiority to moxifloxacin | Early response rate: 89.6% vs. 87.7% |

| Case Series | M. abscessus | Clinical cure in 3/4 patients | Median treatment duration: 166 days |

| Case Report | Mycoplasma pneumoniae | Significant improvement | Improvement in symptoms within 3 days |

Q & A

Basic: What is the mechanism of action of omadacycline, and how does it circumvent tetracycline resistance mechanisms?

Methodological Answer:

this compound, an aminomethylcycline, inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit. Its structural modifications (e.g., a C9 alkyl group) enable evasion of common tetracycline resistance mechanisms, including ribosomal protection proteins (e.g., Tet(M)) and efflux pumps (e.g., Tet(A)-mediated) .

- Key Experimental Validation : In vitro assays comparing MICs of this compound and tetracyclines against Staphylococcus aureus strains with tet(K) or tet(M) genes confirm retained activity despite resistance markers .

Basic: What PK/PD targets guide this compound dosing in community-acquired bacterial pneumonia (CABP) models?

Methodological Answer:

The primary PK/PD driver for this compound is the ratio of free drug area under the curve (fAUC) to MIC (fAUC/MIC). Preclinical models suggest a target fAUC/MIC ≥10 for efficacy against Streptococcus pneumoniae (MIC90: 0.12–0.25 mg/L) .

- Supporting Data :

Advanced: How should researchers design experiments to evaluate this compound’s efficacy against pulmonary Mycobacterium avium complex (MAC)?

Methodological Answer:

The hollow fibre system (HFS) model is critical for simulating human pharmacokinetics in MAC studies. Key steps include:

MIC Determination : Use CLSI-compliant broth microdilution with ≥3 replicates to account for this compound degradation in solution .

HFS Setup : Simulate pulmonary exposure by maintaining this compound concentrations at 1–4 mg/L (reflective of human epithelial lining fluid levels) .

Endpoint Analysis : Measure bacterial reduction (log10 CFU/mL) over 28 days, comparing this compound monotherapy vs. combination regimens .

Advanced: How should contradictory MIC data for Mycobacterium abscessus subspecies be analyzed?

Methodological Answer:

Variability in MICs (e.g., 0.06–8 mg/L) arises from subspecies-specific differences (M. abscessus subsp. abscessus vs. massiliense) and methodological factors. Researchers should:

Strain Selection : Include representative strains from all subspecies in preclinical testing .

Standardize Assays : Use cation-adjusted Mueller-Hinton broth with pH 7.4 and 0.002% polysorbate 80 to minimize drug adsorption .

Cross-Validate : Compare MICs with tigecycline (a structural analog) to identify intrinsic resistance patterns .

Basic: What clinical trial designs demonstrated this compound’s non-inferiority in acute bacterial skin infections (ABSSSI)?

Methodological Answer:

The OASIS-1 and OASIS-2 trials used double-blind, double-dummy designs to compare this compound (IV/oral) with linezolid.

- Key Parameters :

- Subgroup Considerations : Patients with renal impairment (eGFR <30 mL/min) were included, with no dose adjustments required .

Advanced: How can population pharmacokinetic models optimize this compound dosing in special populations?

Methodological Answer:

Population PK models integrating phase 1–3 data guide dosing in renal/hepatic impairment:

- Renal Impairment : No adjustment needed; <5% renal excretion and stable AUC in patients with eGFR <30 mL/min .

- Hepatic Impairment : Simulations show Child-Pugh Class B/C patients require no dose changes due to non-hepatic clearance pathways .

- Validation : Use Monte Carlo simulations (10,000 subjects) to confirm >90% probability of target attainment in these populations .

Advanced: What in vitro models assess this compound’s synergy with other antibiotics against resistant pathogens?

Methodological Answer:

Checkerboard assays and time-kill studies are standard for synergy testing:

- Synergy Example : this compound + imipenem against M. abscessus reduces MICs by 4-fold (fractional inhibitory concentration index: 0.375) .

- Methodology :

Basic: How does this compound’s safety profile compare to moxifloxacin in CABP trials?

Methodological Answer:

In the OPTIC trial, this compound showed:

- Lower Gastrointestinal Toxicity : Nausea (2.4% vs. 5.4%) and diarrhea (1.0% vs. 8.0%) .

- Reduced C. difficile Risk : 0 cases vs. 8 in moxifloxacin-treated patients .

- No QTc Prolongation : Unlike fluoroquinolones, this compound lacks cardiac liability in hERG assays .

Advanced: What in vitro models evaluate this compound’s stability and degradation under experimental conditions?

Methodological Answer:

- Stability Testing : HPLC analysis of this compound in broth/media at 37°C over 72 hours (degradation <10% in 24 hours) .

- NMR Validation : Detect water content in crystalline formulations (e.g., 1.5 H2O molecules per this compound in dihydrate structure) .

Advanced: How can researchers address this compound’s variable potency in biofilm-associated infections?

Methodological Answer:

Use CDC biofilm reactors or Calgary biofilm devices to:

Grow 48-hour biofilms of Staphylococcus aureus or Pseudomonas aeruginosa.

Expose to this compound at 4× MIC for 24 hours.

Measure biofilm reduction via crystal violet staining or viable cell counts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.